Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride is a chemical compound with the molecular weight of 264.8 . Its IUPAC name is tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O2.ClH/c1-9-7-14 (12 (5,6)8-13-9)10 (15)16-11 (2,3)4;/h9,13H,7-8H2,1-6H3;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Transformations
- Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate hydrochloride has been utilized in various synthetic and chemical transformations. For instance, Studer, Hintermann, and Seebach (1995) demonstrated its use as a chiral auxiliary and building block in dipeptide synthesis, facilitating the preparation of enantiomerically pure compounds with high enantiomer and diastereoselectivities (Studer, Hintermann, & Seebach, 1995).
- Albanese et al. (1997) employed a related compound in the chemoselective synthesis of tert-butyl 2-amino carboxylates, showcasing its versatility in phase transfer catalysis (Albanese, Corcella, Landini, Maia, & Penso, 1997).
Structural and Molecular Studies
- Saito, Ouchi, and Takahata (2006) explored the use of a similar compound, tert-butoxycarbonylation reagent, for the modification of acidic proton-containing substrates, demonstrating its utility in mild, chemoselective reactions (Saito, Ouchi, & Takahata, 2006).
- Sanjeevarayappa et al. (2015) synthesized and characterized a compound closely related to tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate, providing insights into its crystal structure and potential applications in antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
- The compound has been incorporated in the synthesis of various biologically active molecules. For example, Vorona et al. (2007) detailed its use in the structural modification of a tert-butyl ester, contributing to the development of compounds with potential therapeutic applications (Vorona, Potoročina, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9-7-14(12(5,6)8-13-9)10(15)16-11(2,3)4;/h9,13H,7-8H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWAPSWOXRAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1)(C)C)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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